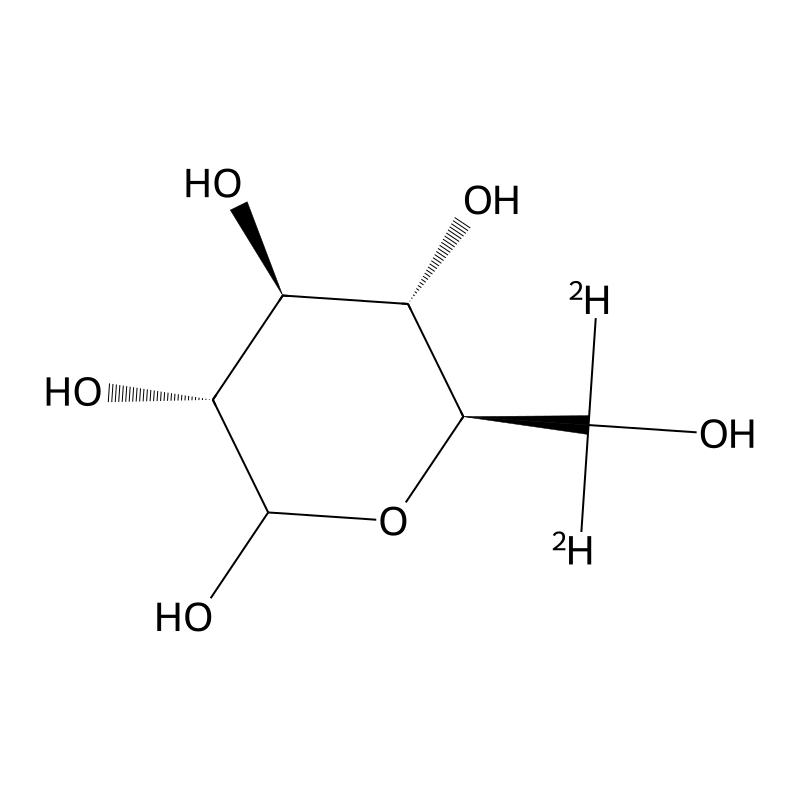D-Glucose-6,6-d2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Isotope Labeling for Metabolic Studies
One primary application of D-Glucose-6,6-d2 lies in its use as a tracer molecule in metabolic studies [, ]. Because the deuterium atoms are heavier than hydrogen, they can be distinguished from unlabeled hydrogens using techniques like nuclear magnetic resonance (NMR) spectroscopy []. By feeding cells or organisms D-Glucose-6,6-d2, researchers can track the fate of the glucose molecule within the system. NMR spectroscopy then allows them to identify metabolites containing the incorporated deuterium atoms, revealing the pathways through which glucose is metabolized []. This information is invaluable for understanding cellular metabolism and diagnosing metabolic disorders.
Reduced Signal Interference in NMR Spectroscopy
Another advantage of D-Glucose-6,6-d2 is its ability to minimize signal interference during NMR spectroscopy [, ]. Protons (hydrogen nuclei) in water molecules can generate a strong background signal in NMR, obscuring the signals of interest from other molecules. Since D-Glucose-6,6-d2 replaces hydrogens with deuterium, the resulting molecule does not contribute significantly to the water peak in the NMR spectrum []. This leads to a cleaner spectrum with improved sensitivity for detecting the signals from the molecule of interest.
Studying Isotopic Exchange
D-Glucose-6,6-d2 can also be used to investigate isotopic exchange processes in biological systems []. By monitoring the transfer of deuterium atoms from the labeled glucose molecule to other molecules, researchers can gain insights into enzymatic activity and reaction mechanisms within cells. This information is crucial for understanding how various cellular processes are regulated.
D-Glucose-6,6-d2 is a stable isotope-labeled form of D-Glucose, where the hydrogen atoms at the 6th carbon position are replaced with deuterium atoms. Its empirical formula is C₆D₂H₁₀O₆, and it has a molecular weight of approximately 182.17 g/mol. This compound is utilized primarily in metabolic studies and tracer experiments due to its ability to participate in biological pathways while allowing for the tracking of glucose metabolism through mass spectrometry techniques .
- Glycolysis: The conversion of glucose into pyruvate, generating ATP and NADH.
- Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.
- Glycogen Synthesis: The formation of glycogen from glucose for energy storage.
The presence of deuterium allows for the differentiation between labeled and unlabeled glucose in metabolic studies, enhancing the understanding of glucose dynamics within biological systems .
D-Glucose-6,6-d2 exhibits similar biological activities to D-Glucose, serving as a primary energy source for cells. It plays a critical role in various metabolic pathways, including:
- Energy Production: Through glycolysis and oxidative phosphorylation.
- Cell Signaling: Influencing insulin secretion and sensitivity.
Studies have shown that the metabolic pathways involving D-Glucose-6,6-d2 can be traced using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into glucose metabolism under different physiological conditions .
D-Glucose-6,6-d2 can be synthesized through several methods. One common approach involves the conversion of D-Glucurono-6,3-lactone acetonide into D-Glucose-6,6-d2. The synthesis typically requires careful control of reaction conditions to ensure high yields of the labeled compound .
General Steps:- Starting Material: Begin with D-Glucurono-6,3-lactone acetonide.
- Reduction: Use specific reagents to selectively replace hydrogen atoms at the 6th position with deuterium.
- Purification: Isolate and purify D-Glucose-6,6-d2 from by-products.
D-Glucose-6,6-d2 is widely used in various fields:
- Metabolic Research: As a tracer in studies investigating glucose metabolism.
- Pharmacokinetics: To study drug interactions and metabolism involving glucose.
- Nutritional Studies: Understanding carbohydrate metabolism in different dietary contexts.
Its unique isotopic labeling allows researchers to track its fate in biological systems accurately .
Research involving D-Glucose-6,6-d2 often focuses on its interactions with enzymes and other metabolic pathways. Interaction studies can reveal how variations in glucose structure influence enzyme activity and metabolic flux. For example, examining how D-Glucose-6,6-d2 interacts with hexokinase can provide insights into its role in glycolysis compared to regular D-Glucose .
Several compounds are structurally similar to D-Glucose-6,6-d2. Here’s a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| D-Glucose | C₆H₁₂O₆ | Unlabeled form used widely in metabolism |
| D-Fructose | C₆H₁₂O₆ | Ketose sugar; differs in structure and metabolism |
| D-Mannose | C₆H₁₂O₆ | Epimer at C2; involved in different metabolic pathways |
| D-Galactose | C₆H₁₂O₆ | Epimer at C4; important for lactose metabolism |
D-Glucose-6,6-d2's unique feature lies in its isotopic labeling, which allows for precise tracking in metabolic studies without altering its fundamental biological activity .
Physical Description
White crystalline powder; Odorless; [Acros Organics MSDS]
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Drug Indication
FDA Label
Mechanism of Action
Absorption Distribution and Excretion
Glucose can be renally excreted.
The mean volume of distribution after intravenous infusion is 10.6L.
The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.
Metabolism Metabolites
Wikipedia
Biological Half Life
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Humectant
General Manufacturing Information
All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Not Known or Reasonably Ascertainable
D-Glucose: ACTIVE








